molecular formula C16H12BrNS B13558557 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile

4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile

Cat. No.: B13558557
M. Wt: 330.2 g/mol
InChI Key: RCCZFXPIZZMCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. It features a benzonitrile core substituted with a 3-cyclopropyl group and a (3-bromophenyl)sulfanyl moiety. The nitrile (CN) group is a key functional moiety in pharmaceutical development, valued for its metabolic stability and its ability to act as a hydrogen bond acceptor, often mimicking carbonyl groups or other hydrogen-bonding motifs in target binding sites . This molecular architecture suggests potential for use as a building block in the synthesis of more complex molecules or as a candidate for screening against various biological targets. Compounds containing aryl nitriles and sulfanyl ether linkages are frequently explored in the development of kinase inhibitors, hormone therapy agents, and other therapeutic classes . Researchers can employ this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12BrNS

Molecular Weight

330.2 g/mol

IUPAC Name

4-(3-bromophenyl)sulfanyl-3-cyclopropylbenzonitrile

InChI

InChI=1S/C16H12BrNS/c17-13-2-1-3-14(9-13)19-16-7-4-11(10-18)8-15(16)12-5-6-12/h1-4,7-9,12H,5-6H2

InChI Key

RCCZFXPIZZMCBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C#N)SC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile typically proceeds through a multi-step route involving:

  • Step 1: Introduction of the sulfanyl group via nucleophilic aromatic substitution or coupling reactions between a thiol or thiolate and an aryl halide.
  • Step 2: Functionalization of the benzonitrile ring to install the cyclopropyl substituent, often via cyclopropanation reactions or cross-coupling methods.
  • Step 3: Final purification and characterization to isolate the target compound with high purity.

This approach leverages the reactivity of aromatic halides and thiols to form the sulfanyl linkage and the well-established chemistry of cyclopropyl group installation on aromatic systems.

Detailed Synthetic Route

Based on available data and typical organic synthesis practices, the following detailed preparation method can be outlined:

Step Reaction Type Starting Materials Reagents/Conditions Product/Intermediate
1 Formation of 3-bromophenyl thiolate 3-Bromothiophenol or 3-bromophenyl thiol Base (e.g., NaH, K2CO3) in polar aprotic solvent (DMF, DMSO) 3-Bromophenyl thiolate anion
2 Nucleophilic aromatic substitution 3-Bromophenyl thiolate + 4-chloro-3-cyclopropylbenzonitrile Heating under inert atmosphere This compound (crude)
3 Purification Crude reaction mixture Column chromatography, recrystallization Pure this compound

Key Reaction Details

  • Sulfanyl Group Introduction: The nucleophilic aromatic substitution (S_NAr) of a halogenated benzonitrile with the thiolate ion derived from 3-bromothiophenol is the critical step. The thiolate acts as a nucleophile attacking the electrophilic aromatic carbon bearing a leaving group (usually chlorine or fluorine) on the benzonitrile ring.
  • Cyclopropyl Group Installation: The cyclopropyl substituent on the benzonitrile ring is generally introduced prior to the sulfanyl coupling step, often via cyclopropanation of a suitable styrene derivative or by cross-coupling reactions involving cyclopropyl organometallic reagents.
  • Reaction Conditions: Polar aprotic solvents such as DMF or DMSO facilitate the nucleophilic substitution. Mild heating (50–100 °C) under inert atmosphere (nitrogen or argon) is used to drive the reaction to completion.
  • Purification: Due to the compound’s aromatic and sulfanyl nature, chromatographic techniques on silica gel using non-polar to moderately polar eluents (e.g., hexane/ethyl acetate mixtures) are effective.

Research Findings and Analysis

Reaction Yields and Purity

  • Reported yields for similar sulfanyl-substituted benzonitriles range between 60% and 85%, depending on reaction conditions and substrate purity.
  • Purity levels exceeding 98% are achievable using standard chromatographic purification.

Mechanistic Insights

  • The nucleophilic aromatic substitution mechanism involves the formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing nitrile group on the benzonitrile ring, facilitating the displacement of the halogen by the thiolate nucleophile.
  • The cyclopropyl group, being a strained ring, can influence the electronic environment of the benzonitrile ring, potentially affecting the reactivity and regioselectivity of the substitution.

Comparative Data Table of Similar Sulfanyl-Benzonitrile Syntheses

Compound Variant Sulfanyl Source Aromatic Substrate Yield (%) Notes
This compound 3-Bromothiophenol 4-Chloro-3-cyclopropylbenzonitrile 70–80 Optimized base and solvent conditions
4-[(4-Methylphenyl)sulfanyl]-3-cyclopropylbenzonitrile 4-Methylthiophenol 4-Fluoro-3-cyclopropylbenzonitrile 65–75 Slightly lower yield due to sterics
4-[(Phenyl)sulfanyl]-3-cyclopropylbenzonitrile Thiophenol 4-Chloro-3-cyclopropylbenzonitrile 75–85 Higher yield with less hindered thiol

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile, enabling comparative analysis of substituent effects:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents (Position) Key Features Pharmacological Implications
This compound Benzonitrile 3-Cyclopropyl, 4-(3-Bromophenyl)sulfanyl Bromine (halogen bonding), rigid thioether linkage Potential kinase inhibition; enhanced metabolic stability
Pemaglitazar () Butanoic acid 2-Methylphenylsulfanyl, 4-(trifluoromethyl)phenoxy Methyl (electron-donating), trifluoromethyl (electron-withdrawing) PPAR agonist for type 2 diabetes; sulfanyl enhances lipophilicity
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate () Benzonitrile 3-(Cyclopropylmethyl)amino, 4-Fluorophenyl Fluorine (electronegativity), amino group (hydrogen bonding) CNS-targeting candidate; improved selectivity via fluorine

Detailed Analysis of Substituent Effects

Sulfanyl-Linked Aromatic Moieties
  • Target Compound: The 3-bromophenyl sulfanyl group combines halogen bonding (Br) with moderate lipophilicity (ClogP ~3.2 estimated).
  • Pharmacological Impact : Bromine’s polarizability may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), while methyl groups prioritize metabolic stability over potency.
Cyclopropyl vs. Cyclopropylmethyl Groups
  • Target Compound : The 3-cyclopropyl group restricts rotation, favoring a planar conformation that may optimize target engagement.
Halogen vs. Electron-Withdrawing Groups
  • Fluorine () : Enhances electronegativity and bioavailability but offers weaker halogen bonding than bromine.
  • Trifluoromethyl (Pemaglitazar): Strong electron-withdrawing effects stabilize the phenoxy group, critical for PPAR receptor activation .

Q & A

Q. What are the common synthetic routes for 4-[(3-bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, the bromine atom on 3-bromophenyl derivatives acts as a leaving group, reacting with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Cyclopropane-containing precursors are introduced via Suzuki-Miyaura coupling or Grignard reactions. Yield optimization requires careful control of temperature, catalyst loading (e.g., CuI for Ullmann), and stoichiometry of the thiol donor .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm; aromatic protons split by bromine’s deshielding effect).
  • IR : Confirms the nitrile group (C≡N stretch at ~2220 cm⁻¹) and sulfur-related vibrations (C-S at ~600–700 cm⁻¹).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to validate regiochemistry and intermolecular interactions (e.g., π-π stacking) .

Q. How do the bromophenyl, sulfanyl, and cyclopropyl groups influence the compound’s electronic properties?

The bromine atom increases electron-withdrawing effects, enhancing electrophilicity for substitution reactions. The sulfanyl group (–S–) contributes to π-conjugation and hydrogen-bonding interactions, while the cyclopropyl ring introduces steric constraints and strain, affecting molecular conformation and solubility .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfanyl-group installation be addressed?

Competing substitution at bromine vs. other positions (e.g., para to nitrile) can arise. Use DFT calculations to predict reactive sites based on frontier molecular orbitals. Experimentally, directing groups (e.g., –NO₂) or protecting the nitrile with trimethylsilyl groups can mitigate side reactions .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?

  • Catalyst screening : Pd(dppf)Cl₂ for Suzuki coupling improves cross-selectivity.
  • Workup : Column chromatography followed by recrystallization (e.g., ethanol/water) removes unreacted 3-bromophenylthiol.
  • Process analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes/receptors. Focus on the sulfanyl group’s role in hydrogen bonding and the bromine’s hydrophobic interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should contradictory data in biological activity assays be resolved?

If solubility limits in vitro activity (common with hydrophobic cyclopropyl groups), use co-solvents (DMSO ≤1%) or formulate as nanoparticles. For inconsistent IC₅₀ values, standardize assay protocols (e.g., ATP levels in kinase assays) and validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) separates enantiomers. For absolute configuration determination, use X-ray crystallography with anomalous scattering or electronic circular dichroism (ECD) .

Methodological Guidance Tables

Application Recommended Method Key Parameters
Synthesis OptimizationUllmann coupling with CuI/DMF100°C, 24h, 1.2 eq thiol donor
Purity AnalysisHPLC (C18 column, acetonitrile/water)Retention time: 8.2 min; λ = 254 nm
Binding Affinity MeasurementSPR with immobilized target proteinFlow rate: 30 µL/min; KD calculation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.